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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B15565669 Get Quote

Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of

galactose and glucose units. As a key intermediate in synthetic carbohydrate chemistry, a

thorough understanding of its structural and spectroscopic properties is essential for

researchers, scientists, and drug development professionals. This technical guide provides an

in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic

data of lactose octaacetate, complete with detailed experimental protocols and a visual

representation of the analytical workflow.

Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for

lactose octaacetate, facilitating easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of lactose octaacetate in CDCl₃ reveals characteristic signals for the

acetyl groups and the protons of the sugar backbone. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for Lactose Octaacetate in CDCl₃
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

6.25 s 1H H-1 (anomeric)

5.69 – 5.09 m 7H Ring Protons

4.96 – 4.47 m 2H Ring Protons

4.12 – 4.09 m 2H Ring Protons

3.99 – 3.77 m 2H Ring Protons

2.22 – 1.96 m 24H -OC(O)CH₃

Source: The Royal Society of Chemistry[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework of lactose
octaacetate. The chemical shifts (δ) are reported in ppm.

Table 2: ¹³C NMR Spectroscopic Data for Lactose Octaacetate in CDCl₃

Chemical Shift (δ, ppm) Assignment

170.33, 170.29, 170.11, 170.3, 169.59, 169.53,

168.99, 168.82
C=O (acetyl carbonyls)

100.95 C-1' (anomeric)

91.53 C-1 (anomeric)

75.67, 73.50, 72.63, 70.96, 70.75, 70.52, 69.01,

66.60
Ring Carbons

61.74, 60.84 -CH₂- (exocyclic)

20.94, 20.85, 20.82, 20.75, 20.67, 20.63, 20.60,

20.49
-OC(O)CH₃

Source: The Royal Society of Chemistry[1]
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Infrared (IR) Spectroscopy
The IR spectrum of lactose octaacetate highlights the characteristic vibrational frequencies of

its functional groups. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: IR Spectroscopic Data for Lactose Octaacetate

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~1750 Strong C=O stretch (ester)

~1230 Strong C-O stretch (ester)

~1050 Strong C-O stretch (pyranose ring)

Note: Specific peak positions can vary slightly depending on the sample preparation method.

Experimental Protocols
Detailed methodologies for obtaining the NMR and IR spectra of lactose octaacetate are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of lactose octaacetate.

Materials and Equipment:

Lactose octaacetate sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent)[2]

Volumetric flask and pipette
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Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 20 mg of lactose octaacetate.[2]

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.[2]

Use a vortex mixer to ensure the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube using a pipette.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to

achieve a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower

natural abundance of ¹³C.

Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ =

77.16 ppm for ¹³C).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C

spectra.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15565669?utm_src=pdf-body
https://biointerfaceresearch.com/wp-content/uploads/2021/12/20695837126.84538470.pdf
https://biointerfaceresearch.com/wp-content/uploads/2021/12/20695837126.84538470.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of solid lactose octaacetate.

Method: Thin Solid Film[3]

Materials and Equipment:

Lactose octaacetate sample

A volatile solvent (e.g., methylene chloride or acetone)[3]

Salt plates (e.g., NaCl or KBr)

FTIR spectrometer

Pipette

Desiccator for storing salt plates

Procedure:

Sample Preparation:

Dissolve a small amount (a few milligrams) of lactose octaacetate in a few drops of a

volatile solvent like methylene chloride.[3]

Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate.[3]

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the

plate.[3] If the resulting peaks are too weak, another drop of the solution can be added

and the solvent evaporated.[3]

Data Acquisition:

Place the salt plate in the sample holder of the FTIR spectrometer.[3]

Acquire a background spectrum of the empty spectrometer.
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Acquire the IR spectrum of the sample. Typically, spectra are recorded over a range of

4000-400 cm⁻¹.[2]

Data Processing and Cleaning:

The resulting spectrum should show absorbance peaks corresponding to the vibrational

modes of lactose octaacetate.

After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them

to the desiccator.[3]

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of lactose
octaacetate.
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Caption: Workflow for Spectroscopic Analysis of Lactose Octaacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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